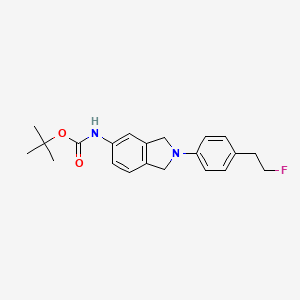
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to an isoindoline ring, which is further substituted with a 2-fluoroethyl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating the biochemical pathways involving carbamate derivatives.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoroethyl group may enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-(4-fluorophenyl)isoindolin-5-yl)carbamate
- tert-Butyl(2-(4-(2-chloroethyl)phenyl)isoindolin-5-yl)carbamate
- tert-Butyl(2-(4-(2-bromoethyl)phenyl)isoindolin-5-yl)carbamate
Uniqueness
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C21H25FN2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-fluoroethyl)phenyl]-1,3-dihydroisoindol-5-yl]carbamate |
InChI |
InChI=1S/C21H25FN2O2/c1-21(2,3)26-20(25)23-18-7-6-16-13-24(14-17(16)12-18)19-8-4-15(5-9-19)10-11-22/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,25) |
InChI Key |
ZPTVCIYROLWHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CN(C2)C3=CC=C(C=C3)CCF)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















